molecular formula C8H8BF3O2 B1603241 (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid CAS No. 1021860-94-5

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1603241
CAS No.: 1021860-94-5
M. Wt: 203.96 g/mol
InChI Key: KDOJXIIVCMNOSQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 4-methyl-2-(trifluoromethyl)benzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position on the aromatic ring.

    Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.

    Borylation: The lithiated intermediate is then treated with a boron source, typically trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow processes and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic acid can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: Although less common, the boronic acid group can be reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.

    Oxidation: Corresponding phenols.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. It serves as a building block for pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological and medical research, this compound is used to synthesize bioactive molecules and drug candidates. Its derivatives can exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and trifluoromethyl substituents, making it less sterically hindered and less electron-withdrawing.

    4-Methylphenylboronic Acid: Contains a methyl group but lacks the trifluoromethyl group, resulting in different electronic properties.

    2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the methyl group, affecting its reactivity and steric profile.

Uniqueness

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups. This combination influences its reactivity, making it a versatile reagent in organic synthesis. The trifluoromethyl group is highly electron-withdrawing, which can stabilize intermediates and transition states, while the methyl group provides steric hindrance that can influence selectivity in reactions.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties

Properties

IUPAC Name

[4-methyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOJXIIVCMNOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609595
Record name [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021860-94-5
Record name [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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